![molecular formula C24H15Cl2NO2 B3904955 6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904955.png)
6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is a synthetic compound that belongs to the class of quinolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone could be explored for its potential as an antiviral agent, particularly in the design of novel treatments for RNA and DNA viruses.
Anti-inflammatory Activity
The indole nucleus is often associated with anti-inflammatory effects. Research into indole derivatives has revealed their potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The compound may serve as a lead structure for developing new anti-inflammatory medications.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interfere with various cellular processes in cancer cells, leading to apoptosis or cell cycle arrest . 6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone could be investigated for its efficacy in targeting specific cancer cell lines.
Anti-HIV Activity
Some indole derivatives have been identified as potential anti-HIV agents due to their ability to inhibit key enzymes required for the HIV life cycle . This compound could be studied further to assess its capability to act as an inhibitor against HIV replication.
Antioxidant Activity
Indole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress . This property is crucial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. They have been effective against a range of bacteria and fungi, which is increasingly important given the rise of antibiotic-resistant strains .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in combating Mycobacterium tuberculosis . Research into 6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone could lead to new therapeutic options for tuberculosis treatment.
Antidiabetic Activity
Indole derivatives have been explored for their potential in managing diabetes by influencing insulin secretion or glucose metabolism . This compound’s effect on blood sugar regulation could be an interesting area of study.
Propiedades
IUPAC Name |
6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHXWPLNUTOQA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



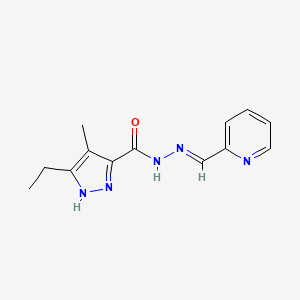
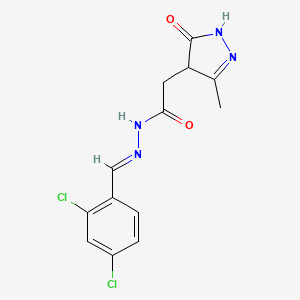
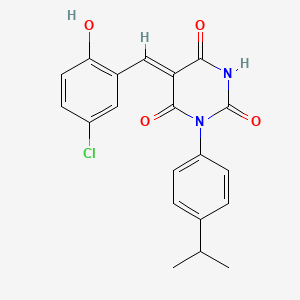
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3904908.png)
![6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3904928.png)
![6-oxo-N'-[1-(2-thienyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904931.png)
![N-[(1S)-1-(3-benzyl-1H-1,2,4-triazol-5-yl)-3-(methylthio)propyl]acetamide](/img/structure/B3904938.png)
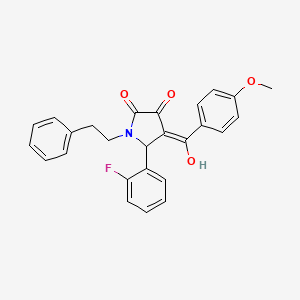

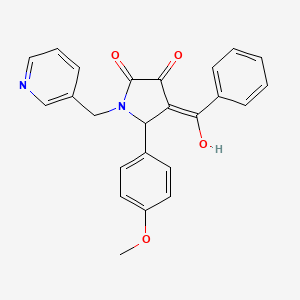
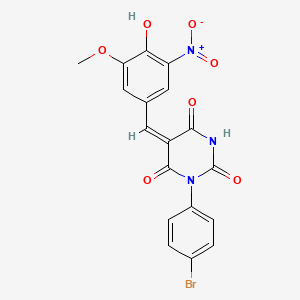
![1-[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B3904977.png)
![N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}-N-2-pyridinylbenzenesulfonamide](/img/structure/B3904981.png)
![2-methoxy-4-{2-[(2-oxo-4-phenyl-1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenyl dimethylcarbamate](/img/structure/B3904983.png)